

An In-depth Technical Guide to Methyl 7-oxooctadecanoate: Synthesis, Characterization, and Applications

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Compound of Interest

Compound Name: Methyl 7-oxooctadecanoate

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For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of chemical synthesis and drug discovery, fatty acid derivatives serve as pivotal building blocks and versatile intermediates. Among these, keto fatty acid esters are a class of molecules characterized by the presence of a ketone functional group along their aliphatic chain. This guide provides a comprehensive technical overview of **methyl 7-oxooctadecanoate**, a specific keto fatty acid ester. While not found in nature, its synthetic accessibility and unique chemical properties make it a compound of interest for various research and development applications. This document, intended for researchers, scientists, and professionals in drug development, will delve into the synthesis, physicochemical properties, analytical characterization, and potential utility of **methyl 7-oxooctadecanoate**, offering a foundational understanding for its application in the laboratory and beyond.

Compound Profile: Methyl 7-oxooctadecanoate

Methyl 7-oxooctadecanoate, also known as methyl 7-ketooctadecanoate, is a long-chain fatty acid ester with the chemical formula $C_{19}H_{36}O_3$.^[1] Its structure consists of an eighteen-carbon backbone with a ketone group at the seventh carbon position and a methyl ester at the carboxyl end. This bifunctional nature—possessing both a ketone and an ester group—imparts distinct reactivity and potential for further chemical modifications.

Physicochemical Properties

A summary of the key physicochemical properties of **methyl 7-oxooctadecanoate** is presented in the table below. These properties are essential for its handling, storage, and application in various experimental settings.

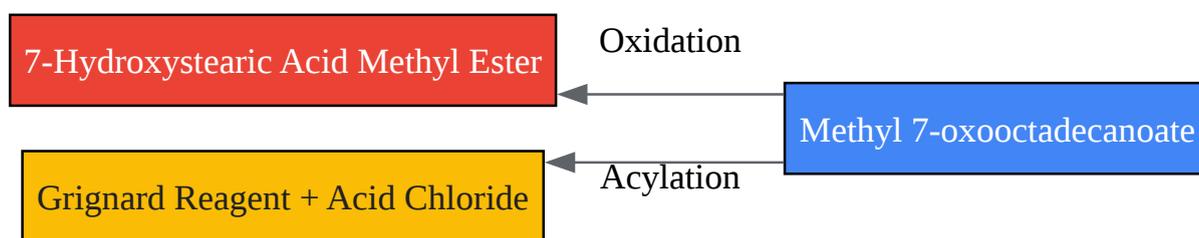
Property	Value	Source
Molecular Formula	C ₁₉ H ₃₆ O ₃	[1]
Molecular Weight	312.5 g/mol	[1]
CAS Number	2380-22-5	[1]
Appearance	Colorless to pale yellow liquid or solid	[2]
Boiling Point (estimated)	407.81 °C @ 760.00 mm Hg	[3]
Flash Point	> 230.00 °F TCC (> 110.00 °C)	[3]
Solubility	Limited in water; soluble in organic solvents	[2]
logP (o/w) (estimated)	6.172	[3]

Synthesis of Methyl 7-oxooctadecanoate

While specific, detailed synthetic procedures for **methyl 7-oxooctadecanoate** are not abundantly available in the literature, a plausible and efficient route can be designed based on established organic chemistry principles and methodologies reported for analogous compounds. The following section outlines a conceptual synthetic workflow.

Retrosynthetic Analysis

A logical retrosynthetic approach to **methyl 7-oxooctadecanoate** involves the disconnection of the carbon-carbon bonds adjacent to the ketone. A practical strategy would be the acylation of a suitable organometallic reagent with a dicarboxylic acid monoester chloride or the oxidation of a corresponding secondary alcohol.



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Caption: Retrosynthetic pathways for **methyl 7-oxooctadecanoate**.

Proposed Synthetic Protocol: Oxidation of Methyl 7-hydroxystearate

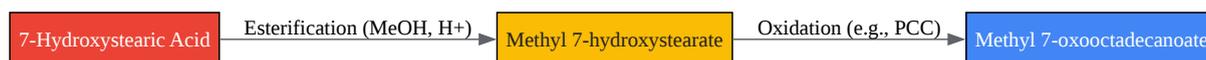
This protocol describes a two-step synthesis starting from a commercially available precursor, which is a common and effective method for introducing a ketone group at a specific position.

Step 1: Esterification of 7-hydroxystearic acid

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 7-hydroxystearic acid in 10 volumes of methanol.
- **Acid Catalysis:** Add a catalytic amount (e.g., 0.05 equivalents) of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** After completion, cool the mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
- **Extraction:** Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3 x 10 volumes).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude methyl 7-hydroxystearate can be purified by column chromatography on silica gel.

Step 2: Oxidation of Methyl 7-hydroxystearate

- **Reaction Setup:** Dissolve 1 equivalent of methyl 7-hydroxystearate in an appropriate solvent (e.g., dichloromethane) in a flask under an inert atmosphere (nitrogen or argon).
- **Oxidizing Agent:** Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine), portion-wise at 0 °C.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- **Quenching:** Upon completion, quench the reaction by adding a suitable quenching agent (e.g., isopropanol for PCC).
- **Workup and Purification:** Filter the mixture through a pad of celite and silica gel to remove the chromium salts (if using PCC). Wash the filter cake with the reaction solvent. Concentrate the filtrate and purify the resulting crude **methyl 7-oxooctadecanoate** by flash column chromatography.



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Caption: Proposed synthetic workflow for **methyl 7-oxooctadecanoate**.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized **methyl 7-oxooctadecanoate**. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

- **Infrared (IR) Spectroscopy:** The IR spectrum of **methyl 7-oxooctadecanoate** will exhibit characteristic absorption bands for the ketone and ester functional groups. Expect a strong

C=O stretching vibration for the ketone around 1715 cm^{-1} and another for the ester carbonyl at approximately 1740 cm^{-1} .^[1]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum will show a characteristic singlet for the methyl ester protons ($-\text{OCH}_3$) at around 3.6 ppm. The protons alpha to the ketone and ester carbonyls will appear as multiplets in the 2.2-2.5 ppm region.
 - ^{13}C NMR: The carbon NMR spectrum will display distinct resonances for the ketone carbonyl carbon (around 210 ppm) and the ester carbonyl carbon (around 174 ppm). The methyl ester carbon will be observed at approximately 51 ppm.
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M^+) at m/z 312.5.^[1] Characteristic fragmentation patterns arising from the cleavage adjacent to the ketone and ester functionalities will also be observed.

Chromatographic Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS): A robust GC-MS method is suitable for the analysis of this relatively volatile compound.

- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
- Injection: Split/splitless injection at a temperature of 250-280 °C.
- Oven Program: A temperature gradient starting from a low temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure good separation.
- MS Detection: The mass spectrometer can be operated in full scan mode to identify the compound and any impurities, or in selected ion monitoring (SIM) mode for quantitative analysis.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used for purity determination, especially for less volatile impurities.

- Column: A C18 stationary phase.

- Mobile Phase: An isocratic or gradient mixture of acetonitrile or methanol and water.
- Detection: UV detection at a low wavelength (e.g., 210 nm) as the carbonyl group has a weak chromophore, or by using an evaporative light scattering detector (ELSD) or a mass spectrometer.

Potential Applications in Research and Development

While specific applications of **methyl 7-oxooctadecanoate** are not extensively documented, its chemical structure suggests several potential uses for researchers and drug development professionals.

Intermediate in Organic Synthesis

The presence of both a ketone and an ester functional group makes **methyl 7-oxooctadecanoate** a versatile intermediate for the synthesis of more complex molecules. The ketone can undergo a wide range of reactions, including:

- Reductive amination to introduce nitrogen-containing functionalities.
- Wittig and related olefination reactions to form carbon-carbon double bonds.
- Aldol and other enolate-based reactions to form new carbon-carbon bonds.

One documented application is its use in the preparation of monofluorinated fatty acids, which can serve as mechanistic probes in biochemical studies.^[2]

Tool Compound in Chemical Biology

Keto fatty acids and their esters can be used as chemical tools to study lipid metabolism and related biological processes. The ketone group can act as a handle for the attachment of reporter tags, such as fluorescent dyes or affinity labels, enabling the tracking and identification of lipid-protein interactions.

Precursor for Bioactive Molecules

Fatty acid derivatives are known to possess a wide range of biological activities. The chemical scaffold of **methyl 7-oxooctadecanoate** could be modified to explore potential therapeutic applications. For instance, the synthesis of novel heterocyclic compounds by reacting the ketone with binucleophiles could lead to new classes of bioactive molecules.

Conclusion

Methyl 7-oxooctadecanoate, a synthetic keto fatty acid ester, represents a valuable compound for the scientific community. Its well-defined structure and dual functionality provide a platform for a multitude of chemical transformations. This guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic route, and robust analytical methods for its characterization. Furthermore, the exploration of its potential applications as a synthetic intermediate, a chemical biology tool, and a precursor for novel bioactive molecules highlights its significance for researchers and professionals in drug development. As the demand for novel chemical entities continues to grow, the utility of such versatile building blocks will undoubtedly expand.

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